Paliperidone N-Oxide
Overview
Description
Synthesis Analysis
Paliperidone is synthesized through an improved and efficient process involving the DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) catalyzed N-alkylation of intermediate compounds to yield Paliperidone with high purity and yield. This method represents a significant advancement in the production of Paliperidone, providing a substance with over 97% purity by HPLC and an overall yield of about 60% (Solanki et al., 2013).
Molecular Structure Analysis
The crystal structure of Paliperidone has been elucidated using synchrotron X-ray powder diffraction data and refined with density functional techniques. Paliperidone crystallizes in the space group P21/n, with a unique molecular packing dominated by van der Waals attractions and a significant hydrogen bond forming a chain along the c-axis, which is crucial for its biological activity (Kaduk et al., 2016).
Chemical Reactions and Properties
Paliperidone undergoes various chemical reactions, including oxidative N-dealkylation, monohydroxylation of the alicyclic ring, alcohol dehydrogenation, and benzisoxazole scission combined with glucuronidation. These biotransformation pathways are involved in its metabolism, with renal excretion being the major route of elimination, highlighting its chemical stability and reactivity profile (Vermeir et al., 2008).
Physical Properties Analysis
The formulation of Paliperidone into solid lipid nanoparticles and nanoemulsion systems has been explored to enhance its bioavailability and solubility. These formulations demonstrate controlled release patterns, spherical particle morphology, and significant entrapment efficiency, providing insights into its physical characteristics and interaction with various excipients (Kumar & Randhawa, 2015).
Chemical Properties Analysis
The stability and degradation of Paliperidone under various conditions have been thoroughly studied, revealing its susceptibility to hydrolytic, oxidative, and photolytic degradation while remaining stable under dry heat conditions. These studies provide valuable information on the chemical stability of Paliperidone and its interaction with environmental factors, aiding in the development of stable pharmaceutical formulations (Marothu et al., 2015).
Scientific Research Applications
Enhanced Bioavailability and Controlled Release : Paliperidone loaded in solid lipid nanoparticles has been shown to enhance the bioavailability of this antipsychotic drug, with a controlled release pattern observed in in vitro release kinetics studies (Kumar & Randhawa, 2015).
Improvement in Cognitive Deficits : In a mouse model of schizophrenia, Paliperidone treatment improved spatial working memory deficits by eliciting anti-inflammatory and antioxidant effects in the brain (MacDowell et al., 2017).
Antioxidant Properties and Purine Metabolism : Paliperidone can positively alter antioxidant status and offer beneficial outcomes in schizophrenia treatment by reducing activity in enzymes associated with purine metabolism (Demi̇rci̇ et al., 2015).
Nose-to-Brain Drug Delivery : Intranasal Paliperidone microemulsion (PALI-ME) shows a prompt and extensive transport into the brain, potentially benefiting the treatment of schizophrenia (Patel et al., 2016).
Safety and Efficacy in Long-Acting Formulations : Paliperidone palmitate is found to be an effective and well-tolerated long-acting injectable antipsychotic for adults with schizophrenia (Nasrallah et al., 2010).
Cardiovascular Safety Concerns : Paliperidone prolongs the QT interval by blocking HERG current at clinically relevant concentrations, potentially posing safety concerns (Vigneault et al., 2011).
Efficacy in Treating Acute Schizophrenia : Paliperidone-ER has demonstrated clinical efficacy, safety, and good tolerability in treating acute schizophrenia and preventing the recurrence of psychotic symptoms (Lautenschlager & Heinz, 2008).
Enhanced Brain Delivery via Lipid Nanoconstructs : Paliperidone-loaded lipid nanoconstructs (PPD-LNC) improve in vivo performance, reduce side effects, and increase brain availability for managing schizophrenia (Rehman et al., 2022).
Renal Excretion and Metabolism : Paliperidone is primarily renally excreted, with 59% of the dose excreted unchanged in urine, highlighting the importance of renal function in its pharmacokinetics (Vermeir et al., 2008).
Genetic Factors in Treatment Efficacy : Genetic variations, particularly in the ADCK1 gene, may differentially predict paliperidone efficacy in schizophrenic patients (Li et al., 2016).
Future Directions
Recent findings suggest that Paliperidone has a large impact on cognitive impairment, positive symptoms, and negative symptoms in patients with schizophrenia and schizoaffective disorder . Future research could focus on boosting support systems of the brain, facilitating relearning that occurs in psychotherapy, and targeting specific pathways in the brain that provide deficient stopping processes in OCD .
properties
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4/c1-14-17(23(30)27-9-2-3-19(29)22(27)25-14)8-12-28(31)10-6-15(7-11-28)21-18-5-4-16(24)13-20(18)32-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGHBNZGNKDZHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647306 | |
Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)-1-oxo-1lambda~5~-piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Paliperidone N-Oxide | |
CAS RN |
761460-08-6 | |
Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)-1-oxo-1lambda~5~-piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.